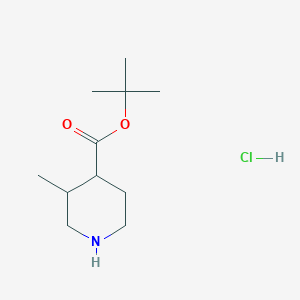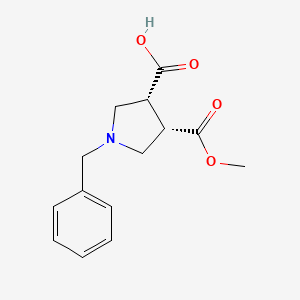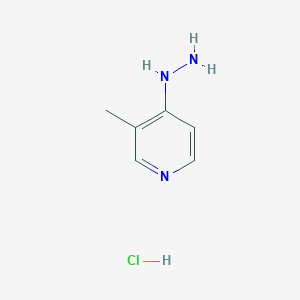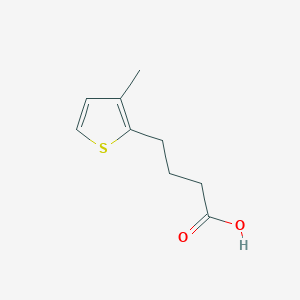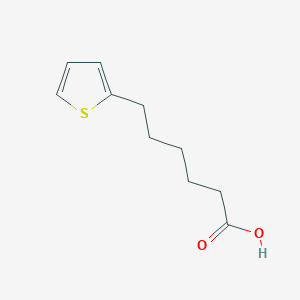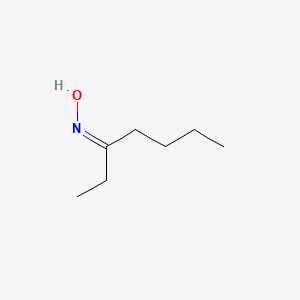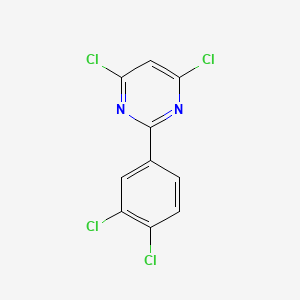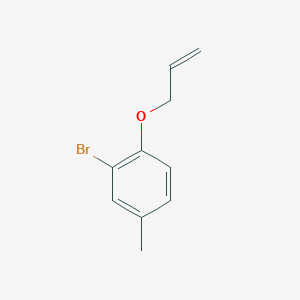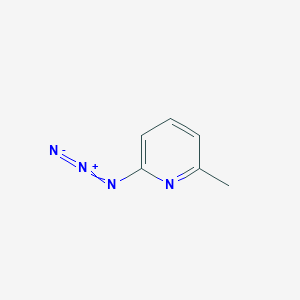
(S)-2-Chlorosulfonylmethyl-pyrrolidine-1-carboxylic acid benzyl ester
Overview
Description
(S)-2-Chlorosulfonylmethyl-pyrrolidine-1-carboxylic acid benzyl ester is a chemical compound with a complex structure. It belongs to the class of benzyl esters, which are commonly used in organic synthesis as protecting groups for carboxylic acids. These esters play a crucial role in various reactions due to their stability and ease of manipulation .
Synthesis Analysis
Several methods exist for synthesizing benzyl esters. One approach involves the esterification of carboxylic acids using benzyne intermediates. Benzyne, a reactive and strained intermediate, selectively reacts with carboxylic acids in the presence of alcohols, leading to the formation of benzyl esters. Additionally, direct benzylation of carboxylic acids with toluene via palladium-catalyzed C-H acyloxylation provides an efficient route to benzyl esters .
Molecular Structure Analysis
The molecular structure of (S)-2-Chlorosulfonylmethyl-pyrrolidine-1-carboxylic acid benzyl ester consists of a pyrrolidine ring with a chlorosulfonylmethyl group attached at the 2-position. The benzyl ester moiety is linked to the carboxylic acid group. The stereochemistry of the chiral center (S) is essential for its biological activity and reactivity .
Chemical Reactions Analysis
- Copper-Catalyzed Cross Dehydrogenative Coupling (CDC) : Aldehydes react with alkylbenzenes in the presence of TBHP to yield benzylic esters .
Physical And Chemical Properties Analysis
Mechanism of Action
The exact mechanism of action for (S)-2-Chlorosulfonylmethyl-pyrrolidine-1-carboxylic acid benzyl ester depends on its specific application. As a protecting group, it shields carboxylic acids during synthetic transformations, preventing unwanted side reactions. In biological contexts, its mechanism may involve interactions with enzymes or receptors .
properties
IUPAC Name |
benzyl (2S)-2-(chlorosulfonylmethyl)pyrrolidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClNO4S/c14-20(17,18)10-12-7-4-8-15(12)13(16)19-9-11-5-2-1-3-6-11/h1-3,5-6,12H,4,7-10H2/t12-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFSXSKWRWQOOAY-LBPRGKRZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)OCC2=CC=CC=C2)CS(=O)(=O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](N(C1)C(=O)OCC2=CC=CC=C2)CS(=O)(=O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClNO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.79 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-2-Chlorosulfonylmethyl-pyrrolidine-1-carboxylic acid benzyl ester | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




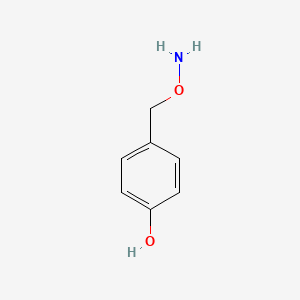
![4-{[3-(Oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}piperidine hydrochloride](/img/structure/B3380883.png)
